molecular formula C16H16N2O2 B10768410 DMeOB CAS No. 41097-48-7

DMeOB

Cat. No.: B10768410
CAS No.: 41097-48-7
M. Wt: 268.31 g/mol
InChI Key: FBNPHFBYHYNMHC-JYFOCSDGSA-N
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Description

The compound 3,3’-Dimethoxybenzaldazine, commonly referred to as DMeOB, is a chemical compound used primarily in scientific research. It is known for its role as a negative allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5) . This compound has a molecular formula of C16H16N2O2 and a molar mass of 268.316 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Dimethoxybenzaldazine typically involves the reaction of 3-methoxybenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,3’-Dimethoxybenzaldazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3’-Dimethoxybenzaldazine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its effects on biological systems, particularly its role as a modulator of mGluR5.

    Medicine: Investigated for potential therapeutic applications in treating neurological disorders.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

3,3’-Dimethoxybenzaldazine acts as a negative allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). This means it binds to a site on the receptor that is distinct from the active site, causing a conformational change that reduces the receptor’s activity. This modulation affects various signaling pathways in the nervous system, which can have therapeutic implications for neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-Dimethoxybenzaldazine is unique due to its specific negative allosteric modulation of mGluR5, which distinguishes it from other modulators that may have different binding sites or mechanisms of action. Its dual methoxy groups also contribute to its distinct chemical properties and reactivity .

Properties

IUPAC Name

(E)-1-(3-methoxyphenyl)-N-[(E)-(3-methoxyphenyl)methylideneamino]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-19-15-7-3-5-13(9-15)11-17-18-12-14-6-4-8-16(10-14)20-2/h3-12H,1-2H3/b17-11+,18-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNPHFBYHYNMHC-JYFOCSDGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=NN=CC2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/N=C/C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10425967
Record name DMeOB
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10425967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40252-74-2, 41097-48-7
Record name DMeOB
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10425967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxybenzaldehyde [(3-methoxyphenyl)methylene]hydrazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DMEOB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NRP32S46E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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